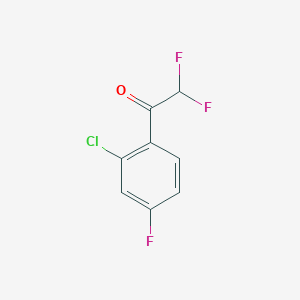
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with two fluorine atoms on the ethanone moiety
Méthodes De Préparation
The synthesis of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2-chloro-4-fluoroacetophenone with difluoromethylating agents. One common method involves the use of difluoromethyltrimethylsilane (TMSCF2H) in the presence of a base such as potassium tert-butoxide (KOtBu). The reaction is carried out under anhydrous conditions and typically requires a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium hydroxide (KOH).
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbonyl group yields the corresponding alcohol, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new compounds with potential pharmaceutical activity.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents. Its structural features make it a candidate for modifying existing drugs to enhance their efficacy and reduce side effects.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. .
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in key pathways. For example, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a role in the immune response. By blocking this pathway, the compound can reduce the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds, such as:
2-Chloro-4-fluoroacetophenone: This compound lacks the difluoroethanone moiety but shares the chloro and fluoro substituents on the phenyl ring. It is used as a precursor in the synthesis of this compound.
1-(2-Chloro-4-fluorophenyl)ethanone: This compound has a similar structure but lacks the two fluorine atoms on the ethanone moiety. It is used in various organic synthesis reactions and has similar reactivity.
2-Chloro-4-fluorobenzylamine: This compound has an amine group instead of the ethanone moiety. .
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H4ClF3O |
|---|---|
Poids moléculaire |
208.56 g/mol |
Nom IUPAC |
1-(2-chloro-4-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-6-3-4(10)1-2-5(6)7(13)8(11)12/h1-3,8H |
Clé InChI |
RPBYWFYRLPZFJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



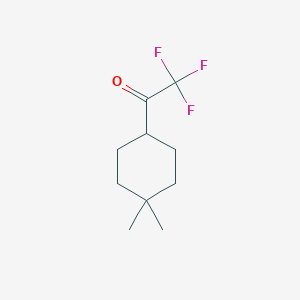
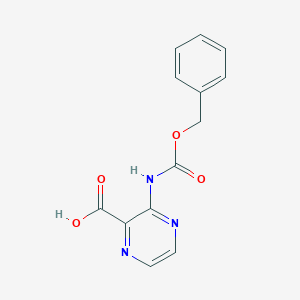
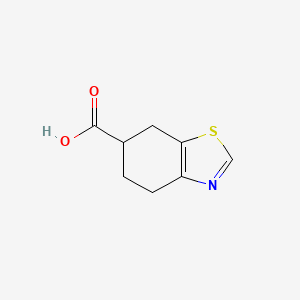

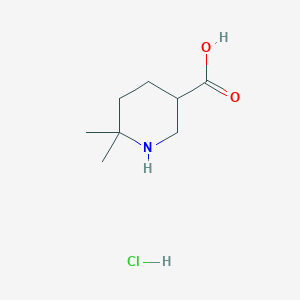

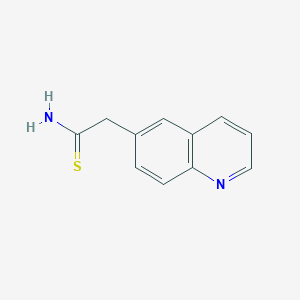
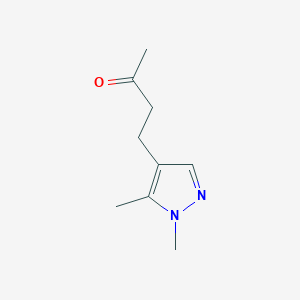
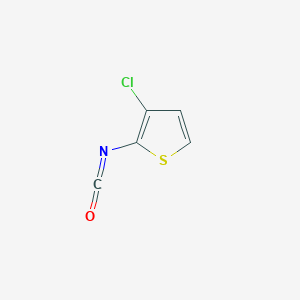
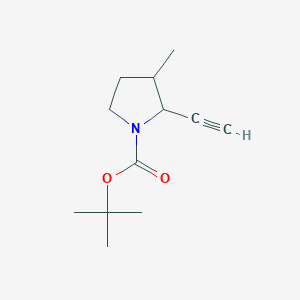
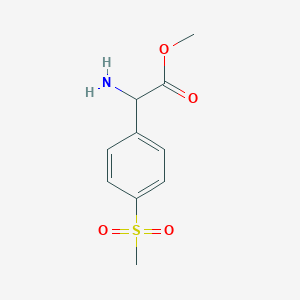

![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
